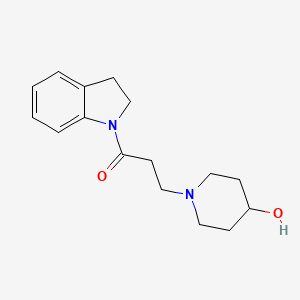
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide, also known as PPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTC belongs to the class of triazole compounds and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis by inhibiting CDKs. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been found to inhibit the growth of cancer cells by suppressing the expression of genes involved in cell proliferation. In Alzheimer's disease research, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to prevent the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has several advantages for lab experiments, including its low toxicity, high solubility, and ability to cross the blood-brain barrier. However, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide also has some limitations, such as its relatively high cost and the lack of long-term safety data.
未来方向
There are several future directions for 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide research, including:
1. Further investigation of the mechanism of action of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide to identify potential new therapeutic targets.
2. Development of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide derivatives with improved efficacy and safety profiles.
3. Evaluation of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide in combination with other drugs for enhanced therapeutic effects.
4. Investigation of the potential use of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide as a diagnostic tool for various diseases.
5. Exploration of the potential use of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide in other areas of research, such as neuroscience and immunology.
In conclusion, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide and to explore its potential in various areas of research.
合成方法
The synthesis of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide involves a multi-step process that starts with the reaction of 2-phenylacetonitrile and propargyl bromide to form 2-phenyl-1-propargylamine. This intermediate is then reacted with sodium azide and copper sulfate to produce 2-phenyl-1-propargyl-1H-1,2,3-triazole. Finally, the triazole compound is reacted with isocyanate to yield 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide.
科学研究应用
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in Alzheimer's disease. In Parkinson's disease, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to protect dopaminergic neurons from oxidative stress.
属性
IUPAC Name |
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-8-13-12(17)11-9-14-16(15-11)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMFNJHQVSKZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)


![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)